molecular formula C26H26N4O5S B6515981 2-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 912885-59-7

2-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6515981
CAS No.: 912885-59-7
M. Wt: 506.6 g/mol
InChI Key: KAQIQUMPLVLFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a bicyclic core structure fused with sulfur-containing thiophene and pyrimidine rings. Key structural features include:

  • A 4-ethoxyphenylcarbamoylmethyl substituent at position 1 of the thieno-pyrimidinone core, contributing to hydrogen bonding and hydrophobic interactions.
  • An N-[(4-methylphenyl)methyl]acetamide side chain at position 3, providing steric bulk and lipophilicity for membrane permeability .

Its design likely optimizes bioactivity through balanced hydrophobicity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S/c1-3-35-20-10-8-19(9-11-20)28-23(32)16-29-21-12-13-36-24(21)25(33)30(26(29)34)15-22(31)27-14-18-6-4-17(2)5-7-18/h4-13H,3,14-16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQIQUMPLVLFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCC4=CC=C(C=C4)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Computational Metrics

Structural comparisons rely on Tanimoto coefficients and cosine similarity scores for fragmentation patterns (MS/MS spectra). Key findings:

Compound Name Core Structure Key Substituents Tanimoto Score* Bioactivity (Hypothesized) Reference
Target Compound Thieno[3,2-d]pyrimidinone 4-Ethoxyphenylcarbamoylmethyl, 4-methylbenzylacetamide N/A Enzyme inhibition
Apremilast () Isoindole-1,3-dione 3-Ethoxy-4-methoxyphenyl, methanesulfonyl 0.45–0.55† PDE4/TNF-α inhibition
ZINC2719758 () Thieno[3,2-d]pyrimidinone 4-Methylphenyl, sulfanyl-N-(4-trifluoromethoxyphenyl)acetamide 0.70–0.75† Kinase modulation
Aglaithioduline () Hydroxamic acid Aliphatic chain with terminal hydroxamate 0.70‡ HDAC inhibition

*Tanimoto scores calculated using Morgan fingerprints (0.8+ indicates high similarity; ).
†Estimated based on structural divergence from the target compound.
‡Reported similarity to SAHA (HDAC inhibitor) in .

  • Fragmentation Patterns : Molecular networking () clusters compounds by MS/MS cosine scores. The target compound’s 4-ethoxyphenyl group may yield fragmentation ions distinct from apremilast’s sulfone moiety, resulting in lower cosine scores (<0.6) despite shared enzyme targets.
  • QSAR Models: Unlike category approaches (), QSAR models compare the target compound to entire chemical populations, predicting ADME properties (e.g., logP, solubility) based on its thieno-pyrimidinone core .

Bioactivity and Target Affinity

  • Enzyme Binding: Docking studies () reveal that minor substituent changes (e.g., replacing 4-ethoxy with 4-trifluoromethoxy in ZINC2719758) alter binding pocket interactions, reducing affinity by 1.5–2.0 kcal/mol .
  • Bioactivity Clustering : Hierarchical clustering () groups compounds with similar modes of action. The target compound’s 2,4-dioxo motif aligns with HDAC inhibitors (e.g., aglaithioduline; ), while its acetamide side chain resembles kinase inhibitors ().

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Ethoxy groups are susceptible to cytochrome P450 oxidation, whereas sulfonyl or trifluoromethoxy substituents () improve metabolic half-life .

Research Implications and Limitations

  • Computational Limitations : Tanimoto scores >0.8 () are required for reliable read-across predictions, but the target compound’s uniqueness limits direct analogs.
  • Synthetic Feasibility : The 4-ethoxyphenylcarbamoylmethyl group introduces synthetic complexity compared to simpler alkyl chains in apremilast .

Comparative studies with ZINC2719758 and apremilast highlight the critical role of aromatic and polar groups in bioactivity modulation. Further in vitro validation is needed to confirm hypothesized targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.